molecular formula C19H18N2O2S B14162428 N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide CAS No. 372970-04-2

N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide

Cat. No.: B14162428
CAS No.: 372970-04-2
M. Wt: 338.4 g/mol
InChI Key: DYDMWTPFTRETEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the class of fused pyrano[4,3-b]thieno[3,2-e]pyridines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate with benzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Pyrano[4,3-b]pyridines: Known for their broad spectrum of biological activities, including anti-inflammatory and antibacterial properties.

    Thieno[3,2-e]pyridines: Studied for their potential as anticancer agents and enzyme inhibitors.

Uniqueness

N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide stands out due to its fused ring system, which combines the structural features of both pyrano and thieno moieties. This unique arrangement enhances its ability to interact with diverse biological targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

372970-04-2

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

N-(12,12-dimethyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraen-6-yl)benzamide

InChI

InChI=1S/C19H18N2O2S/c1-19(2)9-15-13(10-23-19)8-14-16(11-24-18(14)21-15)20-17(22)12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3,(H,20,22)

InChI Key

DYDMWTPFTRETEX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C(=CS3)NC(=O)C4=CC=CC=C4)C

solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.